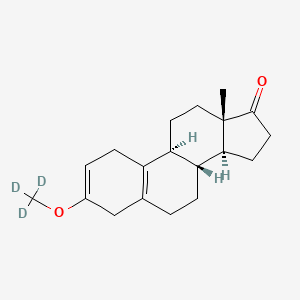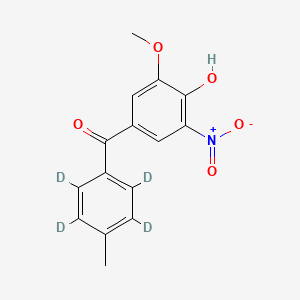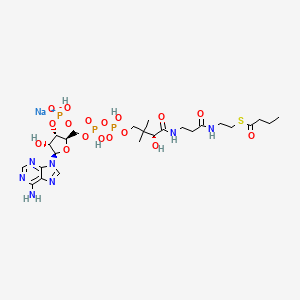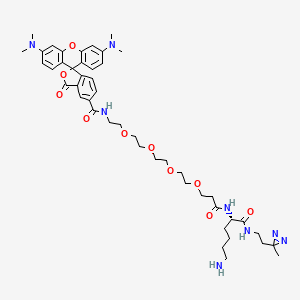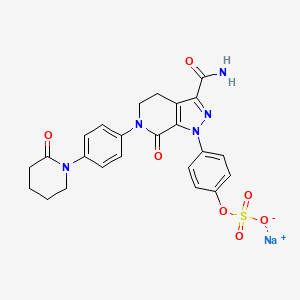
Etoposide phosphate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoposide phosphate (disodium) is a semisynthetic derivative of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. It is widely used as an antineoplastic agent in the treatment of various cancers, including testicular cancer, small-cell lung cancer, lymphoma, and leukemia . Etoposide phosphate is a prodrug that is converted to its active form, etoposide, in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Etoposide phosphate is synthesized from podophyllotoxin through a series of chemical reactions. The process involves the coupling of dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a suitable solvent . The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of etoposide phosphate involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Etoposide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its electrochemical oxidation, which can be detected using nanoporous gold-modified electrodes .
Common Reagents and Conditions: Common reagents used in the reactions of etoposide phosphate include phosphate buffers, organic solvents like ethanol and methanol, and catalysts for specific reactions . The conditions often involve controlled pH and temperature to ensure optimal reaction rates and product stability.
Major Products: The major product formed from the reactions of etoposide phosphate is etoposide, which is the active form of the drug. Other by-products may include various derivatives of podophyllotoxin, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Etoposide phosphate has a wide range of scientific research applications:
Mecanismo De Acción
Etoposide phosphate exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for altering the topological state of DNA during replication and transcription. Etoposide phosphate forms a complex with topoisomerase II and DNA, inducing breaks in the double-stranded DNA and preventing its repair . This accumulation of DNA breaks leads to cell cycle arrest in the G2 and S phases and ultimately results in cell death .
Comparación Con Compuestos Similares
Podophyllotoxin: The parent compound from which etoposide phosphate is derived.
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action but used in similar clinical settings.
Uniqueness: Etoposide phosphate is unique due to its specific inhibition of DNA topoisomerase II and its ability to be converted to its active form, etoposide, in the body. This conversion allows for better solubility and bioavailability compared to etoposide alone .
Propiedades
Fórmula molecular |
C29H31Na2O16P |
|---|---|
Peso molecular |
712.5 g/mol |
Nombre IUPAC |
disodium;[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P.2Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);;/q;2*+1/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;;/m1../s1 |
Clave InChI |
WCOHVOKFXMNYJU-XIYZZTPRSA-L |
SMILES isomérico |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
SMILES canónico |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)

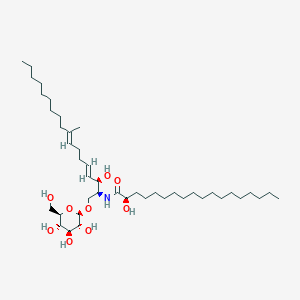
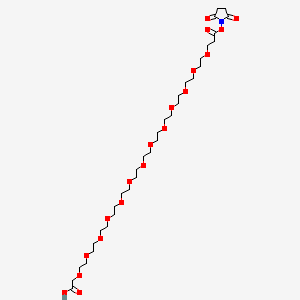
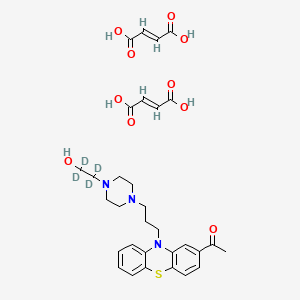
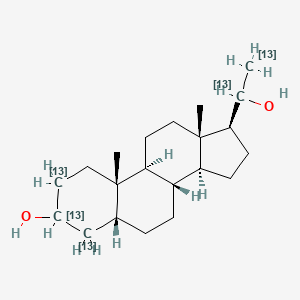
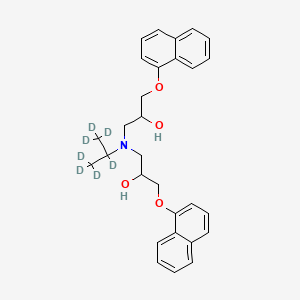
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)

